2-(4-Ethynylphenoxy)acetic acid
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Overview
Description
2-(4-Ethynylphenoxy)acetic acid is an organic compound with the molecular formula C10H8O3 It is characterized by the presence of an ethynyl group attached to a phenoxyacetic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-(4-Ethynylphenoxy)acetic acid are currently unknown. The compound is a derivative of phenoxyacetic acid, which is a class of compounds known to have various biological activities . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Phenoxyacetic acid derivatives have been found to possess various biological activities, suggesting they may interact with multiple biochemical pathways . .
Pharmacokinetics
The compound’s molecular weight is 176.17 , which suggests it could potentially be absorbed and distributed throughout the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Without specific studies on this compound, it’s difficult to determine how environmental factors such as ph, temperature, and presence of other chemicals might influence its action .
Biochemical Analysis
Biochemical Properties
They can act as hydrogen bond donors due to the polar OH group, and as hydrogen bond acceptors due to the carbonyl group . This allows them to interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Related compounds, such as 2,4-dichlorophenoxyacetic acid, have been shown to affect various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenoxy)acetic acid typically involves the reaction of 4-ethynylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-ethynylphenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include sodium hydroxide as a base and solvents such as ethanol or methanol to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
2-(4-Ethynylphenoxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)acetic acid: Similar structure but with a bromine atom instead of an ethynyl group.
2-(4-Nitrophenoxy)acetic acid: Similar structure but with a nitro group instead of an ethynyl group.
2-(4-Methoxyphenoxy)acetic acid: Similar structure but with a methoxy group instead of an ethynyl group.
Uniqueness
2-(4-Ethynylphenoxy)acetic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-ethynylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h1,3-6H,7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWYZZRWMGQSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29171-45-7 |
Source
|
Record name | 2-(4-ethynylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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